molecular formula C49H73N13O15 B12417373 Iyptngytr

Iyptngytr

Cat. No.: B12417373
M. Wt: 1084.2 g/mol
InChI Key: WQWLVFWIZHYUJC-ROJRYPEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iyptngytr is a deamidation-sensitive peptide derived from Trastuzumab, a monoclonal antibody used in cancer treatment. This compound is primarily utilized for monitoring the metabolism of Trastuzumab in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iyptngytr is synthesized through the deamidation of Trastuzumab. The process involves subjecting Trastuzumab to various stress conditions such as pH changes, heat, and oxidative stress. The intact monoclonal antibody samples are digested with trypsin at 37°C for 4 hours following reduction, alkylation, and buffer exchange steps .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis of Trastuzumab followed by controlled deamidation processes. The peptide is then isolated and purified using techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Iyptngytr undergoes deamidation reactions, which involve the conversion of asparagine residues to aspartic acid or iso-aspartic acid. This reaction can occur both in vitro and in vivo .

Common Reagents and Conditions

The deamidation of this compound is facilitated by reagents such as trypsin and specific buffer solutions. The reaction conditions include controlled pH, temperature, and oxidative environments .

Major Products Formed

The major products formed from the deamidation of this compound are aspartic acid and iso-aspartic acid derivatives. These products are used to monitor the metabolic pathways of Trastuzumab .

Scientific Research Applications

Iyptngytr has several scientific research applications, including:

    Chemistry: Used as a marker for studying the stability and degradation of monoclonal antibodies.

    Biology: Helps in understanding the metabolic pathways of therapeutic antibodies.

    Medicine: Utilized in pharmacokinetic studies to monitor the in vivo metabolism of Trastuzumab.

    Industry: Employed in the quality control of biopharmaceutical products .

Mechanism of Action

Iyptngytr exerts its effects through the deamidation of asparagine residues in Trastuzumab. This process alters the structure and function of the antibody, allowing researchers to monitor its metabolic pathways. The molecular targets involved in this mechanism include the complementarity-determining regions of Trastuzumab .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iyptngytr is unique due to its specific role in monitoring the metabolism of Trastuzumab. Unlike other deamidation products, this compound provides a precise marker for studying the stability and degradation of therapeutic antibodies .

Properties

Molecular Formula

C49H73N13O15

Molecular Weight

1084.2 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C49H73N13O15/c1-5-24(2)38(51)44(72)59-34(21-28-12-16-30(66)17-13-28)47(75)62-19-7-9-35(62)43(71)61-40(26(4)64)46(74)58-33(22-36(50)67)41(69)55-23-37(68)56-32(20-27-10-14-29(65)15-11-27)42(70)60-39(25(3)63)45(73)57-31(48(76)77)8-6-18-54-49(52)53/h10-17,24-26,31-35,38-40,63-66H,5-9,18-23,51H2,1-4H3,(H2,50,67)(H,55,69)(H,56,68)(H,57,73)(H,58,74)(H,59,72)(H,60,70)(H,61,71)(H,76,77)(H4,52,53,54)/t24-,25+,26+,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1

InChI Key

WQWLVFWIZHYUJC-ROJRYPEQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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